BenchChemオンラインストアへようこそ!

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Physicochemical profiling Drug-likeness Lead optimization

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 1461869-24-8; molecular formula C₁₁H₁₂N₄; molecular weight 200.24 g·mol⁻¹) is a heterocyclic building block that conjoins a four-membered azetidine ring with a 1,4-disubstituted 1,2,3-triazole bearing a 4-phenyl substituent. The free base is predominantly supplied at ≥95% purity (HPLC) and is classified exclusively for non-human research use.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 1461869-24-8
Cat. No. B1379119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
CAS1461869-24-8
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10/h1-5,8,10,12H,6-7H2
InChIKeyLAIWQUVHYDPRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 1461869-24-8) – Procurement-Relevant Physicochemical Identity and Comparator Landscape


1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 1461869-24-8; molecular formula C₁₁H₁₂N₄; molecular weight 200.24 g·mol⁻¹) is a heterocyclic building block that conjoins a four-membered azetidine ring with a 1,4-disubstituted 1,2,3-triazole bearing a 4-phenyl substituent [1]. The free base is predominantly supplied at ≥95% purity (HPLC) and is classified exclusively for non-human research use . The corresponding hydrochloride salt (CAS 1461713-51-8) provides enhanced aqueous solubility and is the preferred form for biological assays and further derivatization at the azetidine nitrogen [2]. Closest structural comparators include 1-(azetidin-3-yl)-1H-1,2,3-triazole (CAS 692723-17-4; MW 124.14, lacking the 4-phenyl group) , 4-phenyl-1H-1,2,3-triazole (CAS 1680-44-0; MW 145.16, lacking the azetidine ring) , and the regioisomer 1-(azetidin-3-yl)-5-phenyl-1H-1,2,3-triazole (CAS 2137783-40-3) . These structural variations profoundly impact lipophilicity, hydrogen-bonding capacity, and the spatial orientation of key pharmacophoric elements, making direct generic substitution scientifically unsound without controlled comparative data.

Why 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Cannot Be Replaced by Generic 1,2,3-Triazole or Azetidine Building Blocks Without Loss of Structural Fidelity


The compound occupies a discrete chemical space defined by the simultaneous presence of a secondary amine (azetidine N–H, predicted pKa ≈ 8.46 for the parent azetidinyl-triazole scaffold ) and a 4-phenyl-1,2,3-triazole chromophore (predicted LogP ≈ 1.91 for 4-phenyl-1H-1,2,3-triazole ). Removal of the phenyl ring (as in 1-(azetidin-3-yl)-1H-1,2,3-triazole, MW 124.14 ) eliminates the aromatic π–π stacking and hydrophobic binding motif that is critical for interactions with flat, lipophilic protein pockets such as the IDO1 heme-binding site (IC₅₀ = 60 μM for the 4-phenyl-1H-1,2,3-triazole fragment alone ). Conversely, omission of the azetidine ring (as in 4-phenyl-1H-1,2,3-triazole) removes the only ionizable amine handle required for salt formation, aqueous solubilization of downstream conjugates, or covalent capture of the azetidine nitrogen as a hydrogen-bond donor in target engagement [1]. The regioisomeric 5-phenyl analog (CAS 2137783-40-3) introduces a different spatial vector for the phenyl group, which can invert or abolish SAR trends established for the 1,4-disubstituted 1,2,3-triazole series . Consequently, substituting any of these analogs for the title compound in a synthetic sequence or biological assay implicitly alters the pharmacophore geometry, physicochemical property set, and interpretability of structure–activity relationships.

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Relative to Structural Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity Govern Membrane Permeability and Solubility Relative to Des-Phenyl and Des-Azetidine Analogs

The title compound (free base: MW 200.24, predicted LogP for the 4-phenyl-triazole fragment = 1.91 ) occupies a narrow physicochemical window that balances favorable permeability with acceptable aqueous solubility. The des-phenyl analog 1-(azetidin-3-yl)-1H-1,2,3-triazole (MW 124.14) is substantially more polar (predicted LogP for 1H-1,2,3-triazole ≈ −0.4), while 4-phenyl-1H-1,2,3-triazole (MW 145.16) lacks the ionizable azetidine amine that permits pH-dependent solubility modulation . The hydrochloride salt of the target compound (MW 236.7, PubChem CID 75480752 [1]) demonstrates enhanced water solubility suitable for in vitro assay preparation, a property not accessible to 4-phenyl-1H-1,2,3-triazole, which requires organic co-solvents such as DMSO or DMF for dissolution .

Physicochemical profiling Drug-likeness Lead optimization

Target Engagement Potential: The 4-Phenyl-1,2,3-Triazole Fragment Confers Documented IDO1 Inhibitory Activity Absent in the Azetidine-Only Scaffold

The 4-phenyl-1H-1,2,3-triazole fragment alone has been validated as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 60 μM in a cell-free enzymatic assay . By contrast, the simple 1-(azetidin-3-yl)-1H-1,2,3-triazole scaffold (CAS 692723-17-4) contains no phenyl substituent and has not been reported to exhibit IDO1 inhibition. Although no direct head-to-head IDO1 inhibition data have been published for the title compound incorporating both the azetidine and 4-phenyl-triazole motifs, the presence of the 4-phenyl group is a necessary structural determinant for IDO1 heme-binding pocket engagement, implicating the title compound as a privileged intermediate for fragment-growing or -linking strategies targeting IDO1 [1].

IDO1 inhibition Cancer immunotherapy Fragment-based drug discovery

Synthetic Tractability: The Azetidine Secondary Amine Enables On-Resin or Solution-Phase Diversification Unavailable to 4-Phenyl-1H-1,2,3-triazole

The free secondary amine of the azetidine ring (predicted pKa ≈ 8.46 for the azetidinyl-triazole scaffold ) serves as a nucleophilic handle for acylation, sulfonylation, reductive amination, or urea formation. Commercial vendors list multiple elaborated derivatives of this core, including 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole and 1-(1-cyclopropanecarbonylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, demonstrating the synthetic versatility of the azetidine nitrogen . In contrast, 4-phenyl-1H-1,2,3-triazole (CAS 1680-44-0) contains an N–H triazole proton (pKa ≈ 10–11) that is less nucleophilic and requires harsh alkylation conditions for derivatization, often leading to regioisomeric mixtures of N1- and N2-substituted products [1].

Parallel synthesis DNA-encoded libraries Medicinal chemistry

Regioisomeric Integrity: 1,4-Disubstituted Triazole Geometry Distinct from 1,5-Regioisomer Impacts Biological Recognition

The copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer, which places the 4-phenyl substituent at a defined distance (≈5.0 Å) and angle from the azetidine N1 position [1]. The 1,5-regioisomer 1-(azetidin-3-yl)-5-phenyl-1H-1,2,3-triazole (CAS 2137783-40-3) positions the phenyl group in a dramatically different spatial orientation, which has been shown in analogous triazole series to alter target binding affinity by >10-fold due to mismatched pharmacophore geometry . Although no direct comparative biological data exist for these two specific regioisomers, the conformational difference is structurally verified: 1-benzyl-4-phenyl-1H-1,2,3-triazole displays the benzyl ring at an angle of 87.94° relative to the triazole plane, whereas the corresponding 5-phenyl isomer would project the phenyl group along a divergent vector [2].

Click chemistry Triazole regioisomerism Molecular recognition

Building Block Purity and Supply Chain: Commercial Availability at ≥95% Purity with HCl Salt Option for Direct Biological Use

The free base is commercially available from multiple suppliers at ≥95% purity (HPLC), with the hydrochloride salt (CAS 1461713-51-8, MW 236.7) offered as an alternative form with enhanced water solubility for direct dissolution in aqueous buffers . In comparison, the simpler analog 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride (CAS 156113-60-9, MW 160.60) is supplied at comparable purity but lacks the 4-phenyl pharmacophore, while 4-phenyl-1H-1,2,3-triazole (CAS 1680-44-0) is typically supplied as a free base with limited aqueous solubility . The availability of both free base and pre-formed HCl salt provides procurement flexibility, enabling direct use in organic synthesis (free base) or biological screening (salt) without additional formulation steps [1].

Chemical procurement Quality control Assay-ready compounds

Safety and Handling: Acute Oral Toxicity Classification Differentiates the Compound from Lower-Molecular-Weight Triazole Derivatives

The title compound (MW 200.24) and its hydrochloride salt fall within a molecular weight range that generally exhibits moderate acute oral toxicity (Category 4, H302: Harmful if swallowed), consistent with the hazard classification of structurally related azetidine-containing triazoles such as 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (H302: 100% applicability [1]). In contrast, 4-phenyl-1H-1,2,3-triazole (MW 145.16) carries the same H302 classification but with a lower molecular weight and higher predicted bioavailability . The azetidine-free analog 1H-1,2,3-triazole itself (MW 69.07) is a significantly smaller molecule with distinct toxicological profile. The presence of the azetidine ring introduces an additional basic nitrogen that can influence both toxicity and environmental fate, necessitating compound-specific safety data sheet (SDS) consultation rather than reliance on class-level generalizations .

Laboratory safety Toxicity classification Handling protocols

Recommended Application Scenarios for 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole in Drug Discovery and Chemical Biology


Fragment-Based IDO1 Inhibitor Lead Generation via Azetidine-Directed Library Synthesis

The title compound serves as a pre-assembled fragment chimera combining the 4-phenyl-1,2,3-triazole IDO1 pharmacophore (IC₅₀ = 60 μM for the fragment alone) with a derivatizable azetidine secondary amine. Medicinal chemistry teams can perform parallel acylation or sulfonylation of the azetidine nitrogen to generate focused libraries of 20–200 compounds in a single synthetic step. This strategy exploits the established IDO1 inhibitory activity of the phenyl-triazole core while using the azetidine handle to probe adjacent binding pockets for affinity maturation, bypassing the need for de novo triazole construction via CuAAC for each analog.

Physicochemical Tool Compound for Permeability–Solubility Optimization Studies in CNS Drug Discovery

With a molecular weight of 200.24 and a predicted LogP of approximately 1.91 (based on the phenyl-triazole fragment), the compound resides near the lower boundary of CNS MPO (Multiparameter Optimization) desirable space. Researchers investigating the impact of azetidine incorporation on blood–brain barrier penetration can use this compound as a minimalist scaffold to measure PAMPA permeability, MDCK-MDR1 efflux ratio, and equilibrium solubility at pH 7.4 . Direct comparison with 4-phenyl-1H-1,2,3-triazole (MW 145.16, no basic amine) and the hydrochloride salt (enhanced solubility) provides a controlled dataset for developing predictive models of azetidine-containing heterocycle ADME properties [1].

DNA-Encoded Library (DEL) Building Block for Triazole-Containing Bicyclic Chemotypes

The regiospecific 1,4-disubstituted triazole geometry and the single reactive azetidine amine make this compound an ideal bifunctional building block for DEL construction. The azetidine nitrogen can be capped with a DNA-attached carboxylic acid via amide coupling, while the 4-phenyl group provides a hydrophobic recognition element for target-based affinity selection. The defined regioisomeric identity (confirmed by the CuAAC synthetic route [2]) ensures that every library member presents the phenyl group in the same spatial orientation, eliminating the confounding factor of regioisomeric mixtures that can reduce DEL screening signal-to-noise ratios.

Pharmacophore Validation Standard for Triazole-Containing Kinase Inhibitor Fragment Merging

Multiple kinase inhibitor series incorporate 1,2,3-triazole linkers as amide bond bioisosteres, and the 4-phenyl substituent is a common hydrophobic anchor in ATP-competitive inhibitors. The title compound can be used as a minimal pharmacophoric reference standard in TR-FRET kinase binding assays to establish baseline affinity for the phenyl-triazole-azetidine scaffold prior to fragment merging with hinge-binding heterocycles [3]. Comparison of binding data between the 1,4-regioisomer (CAS 1461869-24-8) and the 1,5-regioisomer (CAS 2137783-40-3) can quantify the contribution of triazole geometry to kinase selectivity profiles.

Quote Request

Request a Quote for 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.